Cas no 1637310-50-9 (benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate)
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- BENZYL 2-[(3-BROMOPHENYL)METHYL]-3-OXOPYRROLIDINE-1-CARBOXYLATE
- benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate
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- Inchi: 1S/C19H18BrNO3/c20-16-8-4-7-15(11-16)12-17-18(22)9-10-21(17)19(23)24-13-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2
- InChI Key: JOSASVOZGKQITA-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CCC(=O)C1CC1=CC=CC(Br)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM429904-1g |
benzyl2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 95%+ | 1g |
$1100 | 2023-01-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126948-100mg |
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 98% | 100mg |
¥2629 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126948-250mg |
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 98% | 250mg |
¥3878 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126948-500mg |
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 98% | 500mg |
¥7000 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126948-1g |
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 98% | 1g |
¥12117 | 2023-04-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126948-5g |
Benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 98% | 5g |
¥29082 | 2023-04-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA006-100MG |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 95% | 100MG |
¥ 1,854.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA006-250MG |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 95% | 250MG |
¥ 2,963.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA006-500MG |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 95% | 500MG |
¥ 4,936.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLHA006-1G |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate |
1637310-50-9 | 95% | 1g |
¥ 7,405.00 | 2023-04-14 |
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate Suppliers
benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate
Benzyl 2-[(3-Bromophenyl)Methyl]-3-Oxopyrrolidine-1-Carboxylate: A Comprehensive Overview
The compound with CAS No. 1637310-50-9, commonly referred to as benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatility in various chemical reactions and applications. The presence of the bromophenyl group introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration in drug discovery.
Recent studies have highlighted the potential of benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate as a precursor in the synthesis of bioactive molecules. Its structure, featuring a pyrrolidine ring with an oxo group and a benzoyl substituent, provides an excellent platform for exploring stereochemical outcomes and reactivity patterns. Researchers have employed this compound in various catalytic transformations, including asymmetric induction techniques, to access complex molecular architectures with high enantioselectivity.
The synthesis of benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate typically involves multi-step processes that emphasize the importance of protecting groups and precise control over reaction conditions. One common approach involves the alkylation of a suitable pyrrolidine derivative followed by oxidation to introduce the oxo functionality. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, ensures the purity and structural integrity of the final product.
In terms of applications, this compound has shown promise in medicinal chemistry due to its ability to participate in diverse reaction pathways. For instance, it has been utilized in the construction of macrocyclic compounds, which are known for their potential as enzyme inhibitors or receptor modulators. Additionally, its compatibility with various coupling reactions makes it a valuable reagent in peptide synthesis and related fields.
Recent advancements in computational chemistry have further enhanced our understanding of the electronic properties and reactivity trends of benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate. Quantum mechanical calculations have provided insights into its frontier molecular orbitals, which are critical for predicting its behavior in different chemical environments. These studies underscore its potential as a building block for designing novel materials with tailored electronic properties.
Moreover, the incorporation of bromine atoms into the aromatic ring introduces unique reactivity patterns that can be exploited in cross-coupling reactions, such as Suzuki-Miyaura couplings or Heck reactions. These transformations enable the construction of biaryl structures that are highly sought after in drug discovery programs targeting various therapeutic areas.
In conclusion, benzyl 2-[(3-bromophenyl)methyl]-3-oxopyrrolidine-1-carboxylate stands out as a versatile and intriguing compound with a wide range of applications across multiple disciplines. Its structural features, combined with recent advancements in synthetic methodologies and computational tools, position it as a key player in advancing our understanding of complex chemical systems and their practical applications.
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